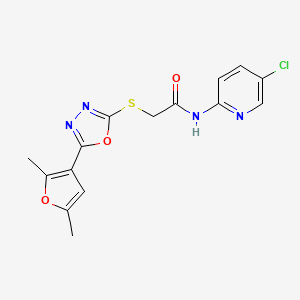

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. The preparation may include:

- Formation of 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-thiol : This step may involve the reaction of 2,5-dimethylfuran with oxadiazole precursors.

- Chlorination and Substitution : The introduction of the chloropyridine moiety involves chlorination followed by nucleophilic substitution reactions to attach the desired functional groups.

- Final Coupling : The final step combines the thioamide and the chloropyridine derivatives to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing the chloropyridine and oxadiazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively:

| Compound Type | Activity | Reference |

|---|---|---|

| Oxadiazole Derivatives | Antibacterial | |

| Chloropyridinyl Esters | Enzyme Inhibition |

Anti-inflammatory Effects

The biological activity of this compound also extends to anti-inflammatory effects. Compounds with similar structures have been reported to exhibit significant inhibition of inflammatory markers in various models:

- Inhibition of Pro-inflammatory Cytokines : Compounds with oxadiazole derivatives have been shown to reduce levels of TNF-alpha and IL-6 in animal models.

- Mechanism of Action : The proposed mechanism involves modulation of oxidative stress and mitochondrial function in inflammatory conditions.

Study on Antibacterial Activity

A study conducted on a series of chloropyridinyl compounds demonstrated their efficacy against resistant strains of bacteria. The results indicated that modifications in the chloropyridine structure could enhance antibacterial properties:

"The introduction of various substituents on the chloropyridine ring significantly influenced antibacterial potency."

Anti-inflammatory Model

In a model simulating osteoarthritis, compounds similar to N-(5-chloropyridin-2-yl)-2-thioacetamide showed promise in reducing inflammation and improving joint health:

"Treatment with the novel compound resulted in decreased levels of inflammatory markers and improved histological outcomes in treated groups."

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the 2,5-dimethylfuran group enhances the biological activity of the resultant compound. For instance, derivatives of oxadiazole have been investigated for their efficacy against various bacterial strains, showcasing promising results in inhibiting growth and proliferation .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A study highlighted that specific derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting a pathway for further development into therapeutic agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds similar to N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual action of reducing oxidative damage while promoting neuronal survival positions this compound as a candidate for further exploration in neuroprotection .

Agricultural Applications

Pesticidal Activity

Compounds featuring chloropyridine and oxadiazole structures have demonstrated significant pesticidal activity. Research indicates that these compounds can effectively control pests and pathogens affecting crops. Field trials have shown that formulations containing this compound can reduce pest populations while being environmentally benign compared to traditional pesticides .

Herbicidal Properties

In addition to their pesticidal effects, these compounds have been evaluated for herbicidal activity. Studies reveal that they can inhibit weed growth by disrupting specific metabolic pathways in plants. This characteristic makes them valuable in developing new herbicides that are effective yet less harmful to non-target species .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique functional groups allow for modification and incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from such compounds exhibit improved performance in various applications including coatings and composites .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition of bacterial growth |

| Anticancer Properties | Induction of apoptosis in cancer cell lines | |

| Neuroprotective Effects | Reduction of oxidative stress | |

| Agricultural Science | Pesticidal Activity | Effective control of crop pests |

| Herbicidal Properties | Inhibition of weed growth | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

Eigenschaften

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3S/c1-8-5-11(9(2)22-8)14-19-20-15(23-14)24-7-13(21)18-12-4-3-10(16)6-17-12/h3-6H,7H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHUPIQSDCSCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.